2,3,4,5,6-pentafluoro-N-1,3,4-thiadiazol-2-ylbenzamide
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Description
2,3,4,5,6-Pentafluoro-N-1,3,4-thiadiazol-2-ylbenzamide is a fluorinated compound that falls within the broader category of heterocyclic compounds featuring thiadiazole rings. These compounds are of interest due to their diverse chemical properties and potential applications in various fields, including material science and pharmaceuticals.
Synthesis Analysis
The synthesis of related thiadiazole derivatives involves condensation reactions, where different substituted amines and acids are reacted to introduce the thiadiazole moiety. For instance, a series of fluorinated [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles were synthesized by condensation of substituted 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiols with pentafluorobenzoic acid, achieving yields of 60-80% (Chowrasia et al., 2017).
Molecular Structure Analysis
Crystallographic studies provide insights into the molecular structure of thiadiazole derivatives. For example, N-(2,6-difluorobenzoyl)-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea was characterized using X-ray crystallography, NMR, MS, and IR techniques, revealing its triclinic crystalline structure and intramolecular hydrogen bonding patterns (Xin-jian Song et al., 2008).
Chemical Reactions and Properties
Thiadiazole derivatives participate in various chemical reactions, leveraging their reactive sites for further functionalization. They have been utilized in metal-catalyzed C-H bond functionalization reactions, showcasing their versatility in organic synthesis (Hamad H. Al Mamari et al., 2019).
Future Directions
The future research directions for “2,3,4,5,6-pentafluoro-N-1,3,4-thiadiazol-2-ylbenzamide” could involve studying its synthesis, properties, and potential applications. Given the unique properties of fluorinated compounds, it could be of interest in fields like pharmaceuticals, agrochemicals, or materials science .
properties
IUPAC Name |
2,3,4,5,6-pentafluoro-N-(1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2F5N3OS/c10-3-2(4(11)6(13)7(14)5(3)12)8(18)16-9-17-15-1-19-9/h1H,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBVRYRXZCUPEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(S1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2F5N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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